5-(((2-methoxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

説明

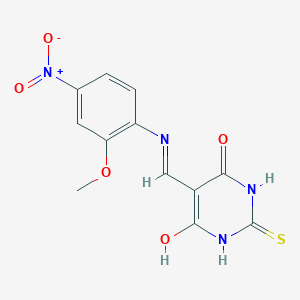

5-(((2-Methoxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid (TBA) derivative featuring a 2-methoxy-4-nitrophenylamino substituent at the C-5 position. Thiobarbiturates are structurally characterized by a pyrimidine-4,6-dione core with a sulfur atom replacing the oxygen at the C-2 position, enhancing their reactivity and biological activity compared to barbiturates .

特性

IUPAC Name |

6-hydroxy-5-[(2-methoxy-4-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O5S/c1-21-9-4-6(16(19)20)2-3-8(9)13-5-7-10(17)14-12(22)15-11(7)18/h2-5H,1H3,(H3,14,15,17,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVMXOPKOZYCJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(((2-methoxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of thioxodihydropyrimidines, characterized by a thione group and a pyrimidine ring. Its structure can be represented as follows:

This molecular configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxodihydropyrimidines exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thioxodihydropyrimidine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.004 | Enterobacter cloacae |

| Compound B | 0.015 | Staphylococcus aureus |

| Compound C | 0.008 | Escherichia coli |

The most active compounds exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin and streptomycin .

Antifungal Activity

In addition to antibacterial effects, these compounds have demonstrated antifungal activity. For example, compounds were tested against various fungi, showing MIC values ranging from 0.004 to 0.06 mg/mL. The most sensitive fungi included Trichoderma viride, while Aspergillus fumigatus showed resistance .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes crucial for microbial survival. Molecular docking studies suggest that these compounds may inhibit bacterial cell wall synthesis by targeting MurB enzyme in E. coli and lanosterol demethylase in fungi .

Case Studies

A notable study explored the cytotoxic effects of thioxodihydropyrimidine derivatives on cancer cell lines. The results indicated that some derivatives exhibited significant antiproliferative activity against human tumor xenografts. For instance, one derivative showed an IC50 value indicative of strong cytotoxicity against breast cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 10 | MCF-7 (Breast Cancer) |

| Compound E | 15 | HeLa (Cervical Cancer) |

| Compound F | 8 | A549 (Lung Cancer) |

類似化合物との比較

Table 1: Key Thiobarbituric Acid Derivatives and Their Characteristics

Electronic and Steric Effects

- Similar nitro-substituted analogs (e.g., 7d) exhibit cytotoxicity, suggesting this group may stabilize charge interactions in enzyme binding pockets .

- Methoxy Groups : The 2-methoxy group provides electron-donating effects, which may improve solubility compared to purely nitro-substituted derivatives. Methoxy-containing compounds (e.g., 4′e ) often show moderate melting points (~280°C), indicating stable crystalline structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。